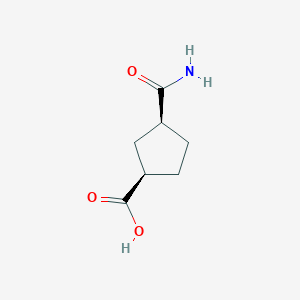
Cis-3-carbamoylcyclopentanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-carbamoylcyclopentanecarboxylicacid: is an organic compound characterized by a cyclopentane ring substituted with a carbamoyl group and a carboxylic acid group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-carbamoylcyclopentanecarboxylicacid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, such as the Diels-Alder reaction or cyclization of appropriate precursors.
Introduction of Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the cyclopentane derivative with isocyanates or carbamoyl chlorides under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the palladium-catalyzed hydrocarboxylation of cyclopentene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Cis-3-carbamoylcyclopentanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Cis-3-carbamoylcyclopentanecarboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cis-3-carbamoylcyclopentanecarboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: A structurally related compound with a carboxylic acid group attached to a cyclopentane ring.
3-Carbamoylcyclopentane: A compound with a carbamoyl group attached to a cyclopentane ring.
Uniqueness: Cis-3-carbamoylcyclopentanecarboxylicacid is unique due to the presence of both carbamoyl and carboxylic acid groups in the cis configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1R,3S)-3-carbamoylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m0/s1 |
InChI Key |
JLLHYSHCVKOWSD-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)N)C(=O)O |
Canonical SMILES |
C1CC(CC1C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


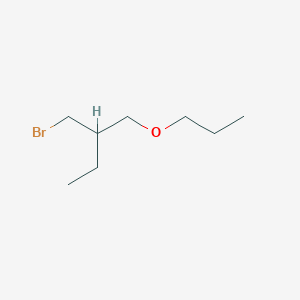
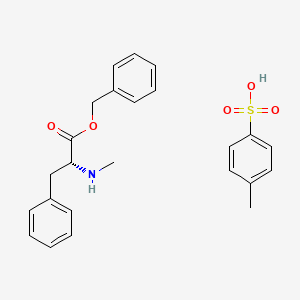
![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)

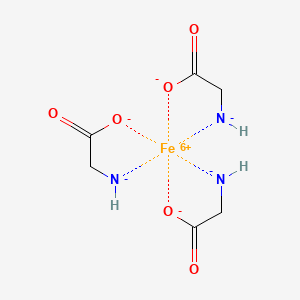
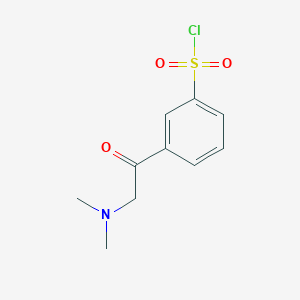
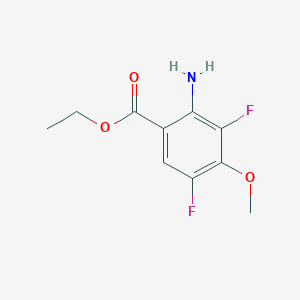
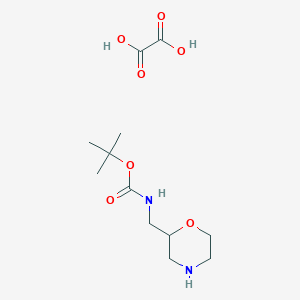
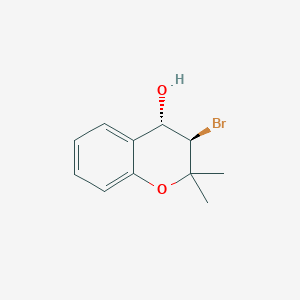
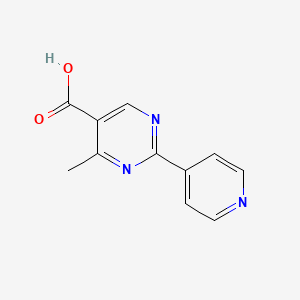
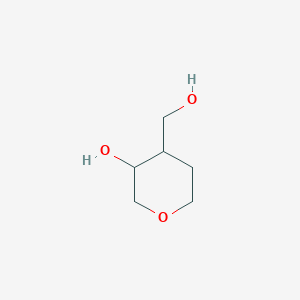
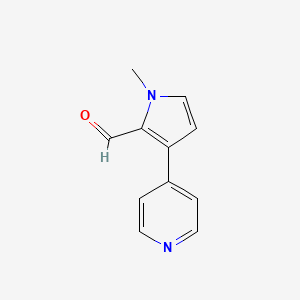
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
